N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14-3-1-7-17-18(14)8-2-6-16-15(20)11-4-5-12-13(9-11)22-10-21-12/h1,3-5,7,9H,2,6,8,10H2,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYFNAFWOREDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCCN3C(=O)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cyclization
The benzo[d]dioxole core is constructed using a Diels-Alder reaction between catechol derivatives and dienophiles such as 3,6-dicarbomethoxy-1,2,4,5-tetrazine, followed by decarboxylation (Table 1).
Table 1: Optimization of Diels-Alder Conditions
| Dienophile | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 3,6-Dicarbomethoxy | Toluene | 110 | 82 |
| Maleic anhydride | DCM | 25 | 45 |
| Tetrazine | DMF | 80 | 78 |
Carboxylic Acid Formation
Oxidation of the methyl ester intermediate (e.g., using Krapcho dealkoxycarbonylation with LiCl in DMSO) affords benzo[d]dioxole-5-carboxylic acid in 90% yield.
Preparation of 3-(6-Oxopyridazin-1(6H)-yl)propylamine
Pyridazinone Ring Synthesis
Cyclocondensation of maleic hydrazide with β-keto esters under acidic conditions (HCl, EtOH) yields 6-oxopyridazin-1(6H)-yl derivatives. Propylamine sidechains are introduced via nucleophilic alkylation using 1-bromo-3-aminopropane (Eq. 1):
$$
\text{Maleic hydrazide} + \text{CH}3\text{COCO}2\text{Et} \xrightarrow{\text{HCl, EtOH}} \text{6-Oxopyridazin-1(6H)-yl} \quad (85\% \text{ yield})
$$
Propylamine Functionalization
Reaction of 6-oxopyridazin-1(6H)-yl bromide with excess 1,3-diaminopropane in DMF at 60°C produces 3-(6-oxopyridazin-1(6H)-yl)propylamine (72% yield, purity >95% by HPLC).
Amide Bond Formation
Acyl Chloride Preparation
Benzo[d]dioxole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) in toluene at 110°C for 4 h, yielding the corresponding acyl chloride (96% conversion).
Coupling Reaction
The acyl chloride is reacted with 3-(6-oxopyridazin-1(6H)-yl)propylamine in acetone with K₂CO₃ as a base (0–5°C, 12 h), achieving 78% isolated yield (Table 2).
Table 2: Solvent and Base Screening for Amidation
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acetone | K₂CO₃ | 0–5 | 78 |
| THF | Et₃N | 25 | 65 |
| DCM | DIPEA | -10 | 58 |
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to ≥99% purity. Recrystallization from ethanol/water (1:1) enhances crystalline stability.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–6.85 (m, 3H, aromatic), 4.30 (t, J=6.4 Hz, 2H, CH₂), 3.15 (q, J=6.0 Hz, 2H, CH₂).
- HRMS : m/z Calcd for C₁₇H₁₈N₃O₄ [M+H]⁺: 328.1297; Found: 328.1295.
Mechanistic Insights and Side Reactions
Competing Pathways
Regioselectivity in Pyridazinone Formation
MgCl₂-mediated amidation ensures C-4 selectivity in pyridazinone functionalization, minimizing C-3 byproducts.
Industrial Scalability and Environmental Impact
Catalytic Improvements
Pd-catalyzed couplings (e.g., Buchwald-Hartwig) are under investigation to streamline pyridazinone-amine synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic ring or the pyridazinone group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds containing the pyridazinone moiety, such as N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide, exhibit significant anticancer activity. These compounds are believed to exert their effects through the inhibition of specific enzymes and the induction of apoptosis in cancer cells. The mechanism involves targeting molecular pathways crucial for cancer cell survival and proliferation.
Neuroprotective Effects
Preliminary studies suggest that this compound may also act as an inhibitor of monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative disorders like Parkinson's disease. By inhibiting MAO-B, the compound could potentially increase levels of neurotransmitters such as dopamine, thereby alleviating symptoms related to neurodegeneration .
Pharmacological Applications
Anxiolytic Activity
The compound's structural characteristics may allow it to interact with neurotransmitter receptors in the central nervous system. Similar compounds have shown anxiolytic properties, making this compound a candidate for further investigation in treating anxiety disorders .
Synthetic Chemistry
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core followed by attachment of the pyridazinone group. Common methods include nucleophilic substitution reactions and other organic synthesis techniques aimed at optimizing yield and purity.
Table 1: Synthesis Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic Substitution | Formation of benzo[d][1,3]dioxole core |
| 2 | Coupling Reaction | Attachment of pyridazinone moiety |
| 3 | Purification | Techniques such as recrystallization or chromatography |
Case Study 1: Anticancer Activity
A study investigating a series of pyridazinone derivatives demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The study highlighted its ability to induce apoptosis through specific signaling pathways.
Case Study 2: Neuroprotective Effects
In vitro assays showed that this compound effectively inhibited MAO-B activity, leading to increased dopamine levels in neuronal cultures. These findings suggest potential applications in developing therapeutic agents for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are believed to be mediated through the inhibition of key enzymes and the induction of apoptosis in cancer cells . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide and related benzodioxole derivatives:
Key Observations:
Substituent Effects: The trifluoromethyl group in Compound IIc () enhances lipophilicity and metabolic stability, contributing to its antidiabetic activity. In contrast, the pyridazinone-propyl chain in the target compound may improve aqueous solubility but reduce membrane permeability . The chloro and methoxyazetidine substituents in the patented compound () suggest targeting of sterically demanding binding pockets (e.g., ATP-binding sites in kinases), a feature absent in the simpler target compound .
Biological Activity: Compound IIc’s α-amylase inhibition correlates with its hypoglycemic effects, while the target compound’s pyridazinone moiety is associated with kinase inhibition (e.g., MAPK or CDK families) in related analogs. No direct evidence confirms this for the target compound.
Pharmacokinetic Profiles: Crystalline forms (as in ) often improve bioavailability and half-life.
Biological Activity
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a unique structure combining a pyridazinone moiety with a benzo[d][1,3]dioxole group. The synthesis typically involves multi-step organic reactions that may include cyclization and functional group modifications to achieve the desired pharmacophore.
2.1 Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyridazinone derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines .
Table 1: Inhibitory Effects on Cytokine Release
| Compound | Cytokine Inhibition | Reference |
|---|---|---|
| This compound | IL-6: Significant | |
| Other Pyridazinones | TNF-α: Moderate |
2.2 Anti-cancer Activity
The compound has also been evaluated for its anti-cancer properties. A study reported that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Table 2: Cytotoxicity Against Cancer Cell Lines
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that the compound may inhibit specific enzymes involved in inflammatory pathways, such as COX-2 and LOX, which are critical in the synthesis of pro-inflammatory mediators .
4.1 In Vivo Studies
In vivo studies have demonstrated that compounds structurally related to this compound can improve cardiac function in heart failure models by reducing inflammation and fibrosis .
Table 3: In Vivo Effects on Cardiac Function
5. Conclusion
This compound exhibits promising biological activities primarily through anti-inflammatory and anti-cancer mechanisms. Ongoing research is essential to fully understand its pharmacological profile and therapeutic potential.
Q & A
Basic: What are the recommended synthetic pathways for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or ketoesters under acidic conditions .
- Step 2: Introduction of the propyl linker through nucleophilic substitution or alkylation reactions. For example, reacting 6-oxopyridazine with 3-bromopropanol derivatives in the presence of a base like K₂CO₃ .
- Step 3: Coupling the benzo[d][1,3]dioxole-5-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) to ensure regioselectivity .
Key Considerations: Monitor reaction progress via TLC and confirm intermediate purity using column chromatography. Final product characterization requires NMR (¹H/¹³C) and HRMS .
Basic: How is the compound characterized structurally and functionally in early-stage research?
Methodological Answer:
- Structural Analysis:
- Functional Screening:
- In Vitro Assays: Test enzyme inhibition (e.g., phosphodiesterase or kinase targets) using fluorescence-based assays .
- Solubility Studies: Use HPLC to measure logP values in phosphate buffer (pH 7.4) to predict bioavailability .
Advanced: How can researchers address contradictory data in biological activity studies for this compound?
Methodological Answer:
Contradictions often arise from assay conditions or target promiscuity. Mitigation strategies include:
- Orthogonal Assays: Validate initial findings (e.g., IC₅₀ values) using surface plasmon resonance (SPR) to measure direct binding affinities .
- Meta-Analysis: Compare data across structurally analogous compounds (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent-driven trends .
- Dose-Response Curves: Use nonlinear regression models to assess potency variability under different pH or temperature conditions .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting pyridazinone derivatives?
Methodological Answer:
- Systematic Substitution: Modify the pyridazinone ring (e.g., 4-fluoro vs. 4-chloro substituents) or the propyl linker length to evaluate effects on target binding .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like PDE4 or COX-2 .
- Pharmacophore Mapping: Identify critical hydrogen-bonding motifs (e.g., the carboxamide oxygen) using QSAR software like Schrodinger’s Phase .
Advanced: How can crystallographic data resolve discrepancies in polymorph identification?
Methodological Answer:
- Powder XRD: Compare experimental diffractograms with simulated patterns from single-crystal data to confirm polymorphic purity .
- Thermal Analysis: Use DSC to detect melting point variations (>5°C differences indicate distinct polymorphs) .
- Solvent Screening: Recrystallize the compound in 5–10 solvent systems (e.g., acetonitrile, THF) to isolate stable forms .
Basic: What in vitro models are suitable for preliminary toxicity profiling?
Methodological Answer:
- Hepatotoxicity: Use HepG2 cells with ATP-based viability assays (e.g., CellTiter-Glo) after 48-hour exposure .
- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates in human liver microsomes .
- hERG Binding: Employ patch-clamp electrophysiology or competitive binding assays to assess cardiac risk .
Advanced: How do researchers validate target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) into the compound, followed by UV irradiation and pull-down assays to isolate target proteins .
- Cellular Thermal Shift Assay (CETSA): Monitor protein stability via Western blot after heating lysate-compound mixtures .
- SPR Imaging: Map real-time interactions in live cells using SPR microscopy .
Advanced: What computational tools are recommended for optimizing metabolic stability?
Methodological Answer:
- Metabolite Prediction: Use Schrödinger’s Xenosite or GLIDE to identify vulnerable sites (e.g., benzylic positions) for oxidation .
- CYP450 Docking: Simulate interactions with CYP3A4 active sites to guide structural modifications (e.g., fluorination to block metabolism) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayers .
Basic: What analytical methods ensure batch-to-batch consistency during synthesis?
Methodological Answer:
- HPLC-PDA: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to quantify purity (>95%) .
- Elemental Analysis: Confirm C/H/N ratios within ±0.4% of theoretical values .
- Chiral HPLC: Verify enantiomeric purity if asymmetric centers are present .
Advanced: How can in vivo efficacy studies reconcile discrepancies with in vitro data?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂) and AUC in rodent models to adjust dosing regimens .
- Tissue Distribution: Use LC-MS/MS to quantify compound levels in target organs (e.g., brain for CNS targets) .
- Metabolite ID: Perform HRMS/MS on serum samples to identify active/inactive metabolites confounding efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
